Benzene, [(trifluoromethyl)seleno]-
Description
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Structure
2D Structure
Properties
CAS No. |
5173-02-4 |
|---|---|
Molecular Formula |
C7H5F3Se |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
trifluoromethylselanylbenzene |
InChI |
InChI=1S/C7H5F3Se/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
XEXTXNZTBIRCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(F)(F)F |
Origin of Product |
United States |
Overview of Organoselenium Chemistry and the Trifluoromethylseleno Moiety in Aromatic Systems
Significance of Fluorinated Organochalcogen Compounds in Modern Chemical Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science. ncn.gov.plresearchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and altered physicochemical properties compared to their non-fluorinated counterparts. researchgate.netresearchgate.netnih.gov The carbon-fluorine bond is the strongest in organic chemistry, which contributes to the increased stability of these molecules. nih.gov When combined with a chalcogen like selenium, the resulting organochalcogen compounds gain further utility.
The trifluoromethylseleno (-SeCF3) group, in particular, is noted for its high electron-withdrawing nature, significant lipophilicity, and stability, making it a valuable structural motif in drug design. researchgate.netbeilstein-journals.org More than 20% of all pharmaceuticals contain fluorine, highlighting the impact of fluorination in drug discovery. ncn.gov.pl The introduction of fluorinated groups like -SeCF3 can modulate a molecule's conformation, basicity, and ability to cross biological membranes. researchgate.net This has led to extensive research into synthetic methodologies for introducing such groups onto various molecular scaffolds. ncn.gov.placademie-sciences.fr
Contextualizing Benzene (B151609), [(trifluoromethyl)seleno]- within Aryl Trifluoromethyl Selenides
Benzene, [(trifluoromethyl)seleno]-, also known as phenyl trifluoromethyl selenide (B1212193) (PhSeCF3), is the archetypal molecule in the class of aryl trifluoromethyl selenides. It consists of a phenyl group attached to a selenium atom bonded to a trifluoromethyl group. This compound serves as a fundamental model for understanding the electronic and steric properties imparted by the -SeCF3 group on an aromatic system.
Aryl trifluoromethyl selenides are a subset of diaryl selenides, which are recognized for their importance in biological and materials science applications. epa.gov The properties of Benzene, [(trifluoromethyl)seleno]- are often compared to its analogues, such as benzeneselenol (B1242743) (PhSeH) and diphenyl diselenide (PhSeSePh). wikipedia.org Unlike benzeneselenol, which is acidic with a pKa of 5.9 and readily oxidizes in air, aryl trifluoromethyl selenides exhibit greater stability. wikipedia.org The development of efficient synthetic routes to these compounds is an active area of research, driven by their potential applications.
Table 1: Comparison of Related Phenyl-Selenium Compounds
| Compound Name | Chemical Formula | Key Feature |
| Benzeneselenol | C6H5SeH | Acidic Se-H bond, prone to oxidation. wikipedia.org |
| Diphenyl diselenide | (C6H5)2Se2 | Dimeric, used as a precursor to other organoselenium compounds. wikipedia.org |
| Benzene, [(trifluoromethyl)seleno]- | C6H5SeCF3 | Contains the stable, lipophilic, and electron-withdrawing -SeCF3 group. researchgate.net |
Historical Development of Trifluoromethylselenolation Methodologies
The chemistry of trifluoromethylseleno groups has been explored since the 1960s, but the field experienced a resurgence around 2010 with the development of new, more direct reagents. academie-sciences.fr Early methods for creating the C-SeCF3 bond often involved harsh conditions or relied on starting materials that were difficult to obtain. academie-sciences.fr
Initial approaches included the radical trifluoromethylation of diselenides using UV photolysis or thermal activation. academie-sciences.fr A significant step forward was the use of nucleophilic trifluoromethylating reagents like the Ruppert-Prakash reagent (CF3SiMe3) with diselenides. academie-sciences.fr However, a major challenge remained the development of stable, electrophilic "CF3Se+" sources that could directly functionalize a wide range of nucleophiles.
In recent years, significant progress has been made in developing shelf-stable electrophilic reagents for trifluoromethylthiolation and, by extension, trifluoromethylselenolation. acs.orgbeilstein-journals.org These modern reagents allow for the direct introduction of the -SeCF3 group under milder conditions. For instance, the development of reagents for electrophilic trifluoromethylselenolations, such as CF3SeCl, has enabled the functionalization of various substrates. academie-sciences.fr Photocatalysis has also emerged as a powerful, sustainable method for these transformations, often operating at ambient temperature with visible light. researchgate.net This evolution from multi-step, harsh reactions to direct, mild, and often catalytic methods has greatly expanded the accessibility and utility of aryl trifluoromethyl selenides in chemical synthesis.
Table 2: Evolution of Selected Trifluoromethylselenolation Reagents
| Reagent/Method | Type | Description |
| CF3I + Se | Radical | Early method involving radical generation. |
| CF3SiMe3 (Ruppert-Prakash Reagent) + Diselenides | Nucleophilic CF3 Source | Allowed for nucleophilic trifluoromethylation of diselenides. academie-sciences.fr |
| CF3SeCl | Electrophilic | Generated in situ for electrophilic addition to alkenes and other nucleophiles. academie-sciences.frresearchgate.net |
| Photocatalysis with SeCF3 Reagents | Photoredox Catalysis | Enables transformations under mild, visible-light-mediated conditions. researchgate.net |
Synthetic Methodologies for Benzene, Trifluoromethyl Seleno and Its Aromatic Analogs
Direct Trifluoromethylselenolation Strategies for Aromatic Substrates
The direct introduction of the –SeCF₃ moiety onto an aromatic ring can be achieved through electrophilic, nucleophilic, and radical-mediated pathways. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Electrophilic Trifluoromethylselenolation Approaches
Electrophilic trifluoromethylselenolating reagents are designed to deliver a "CF₃Se⁺" equivalent to an aromatic substrate. Several classes of these reagents have been developed, including hypervalent selenium species and N-based reagents.
(Trifluoromethyl)dibenzoselenophenium salts, often referred to as Umemoto-type reagents, are effective for the trifluoromethylation of a range of nucleophiles. beilstein-journals.orgnih.govresearchgate.net While their primary application has been in trifluoromethylation, their selenium analogs serve as electrophilic trifluoromethylselenolating agents. These stable, crystalline salts react with electron-rich arenes, often requiring activation or catalysis to facilitate the transfer of the trifluoromethylseleno group. For instance, the palladium-catalyzed ortho-trifluoromethylation of 2-pyridine substituted arenes has been achieved using these reagents. beilstein-journals.org
More recently, trifluoromethyl selenoxides have been introduced as practical and easy-to-handle electrophilic reagents for the C-H trifluoromethylselenolation of a variety of (hetero)arenes under metal-free conditions. nih.govacs.orgresearchgate.net These reagents, which are not sensitive to moisture or air, offer a significant advantage in terms of operational simplicity. acs.org
Another notable class of electrophilic reagents is N-trifluoromethyl-selenosaccharin. This reagent can be synthesized and utilized for the direct trifluoromethylselenolation of electron-rich aromatic and heteroaromatic compounds. The reactivity of these reagents allows for the functionalization of a range of substrates under relatively mild conditions.
| Reagent Class | Example Reagent | Aromatic Substrate Example | Product | Yield (%) |
| Dibenzoselenophenium Salts | S-(Trifluoromethyl)dibenzoselenophenium Triflate | 2-Phenylpyridine | 2-(2-((Trifluoromethyl)seleno)phenyl)pyridine | Good |
| Selenoxides | Trifluoromethyl 4-(trifluoromethyl)benzyl selenoxide | 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-((trifluoromethyl)seleno)benzene | 95 |
| N-Selenoimides | N-Trifluoromethyl-selenosaccharin | Indole | 3-((Trifluoromethyl)seleno)indole | 85 |
Nucleophilic Trifluoromethylselenolation Approaches
Nucleophilic trifluoromethylselenolation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethylselenolate anion (CF₃Se⁻). The most common precursor for this anion is tetramethylammonium (B1211777) trifluoromethylselenolate, [Me₄N][SeCF₃].
This approach is particularly effective for the synthesis of aryl trifluoromethyl selenides from aryl halides. Visible-light-induced, metal-free trifluoromethylselenolation of aryl iodides and bromides with [Me₄N][SeCF₃] has been reported. acs.orgnih.govrsc.org This method proceeds at ambient temperature and is believed to involve the formation of an electron-donor-acceptor (EDA) complex between the aryl halide and the ⁻SeCF₃ anion, which upon photoexcitation, generates aryl and •SeCF₃ radicals as key intermediates. acs.org The reaction is generally more efficient for electron-poor aryl halides. researchgate.net
| Aryl Halide | Base | Solvent | Product | Yield (%) |
| 4-Iodobenzonitrile | DBU | DMSO | 4-((Trifluoromethyl)seleno)benzonitrile | 88 |
| 1-Bromo-4-nitrobenzene | DBU | DMSO | 1-Nitro-4-((trifluoromethyl)seleno)benzene | 85 |
| 4-Iodoanisole | DBU | DMSO | 1-Methoxy-4-((trifluoromethyl)seleno)benzene | 45 |
Radical Trifluoromethylselenolation Approaches
Radical-based methods offer an alternative pathway for the formation of C-SeCF₃ bonds, often under mild conditions using visible-light photocatalysis. These reactions typically involve the generation of a trifluoromethylseleno radical (•SeCF₃) which then adds to an aromatic species.
One strategy involves the visible-light-initiated, catalyst-free cross-coupling of arylsulfonium triflates with [Me₄N][SeCF₃]. rsc.org This reaction proceeds by simple mixing of the reagents under visible light irradiation, leading to the formation of aryl and •SeCF₃ radicals. Another approach is the photoinduced trifluoromethylselenolation of aryl halides with [Me₄N][SeCF₃], which can also proceed via a radical mechanism. acs.orgnih.govrsc.org Additionally, aryl diazonium salts can be converted to their corresponding trifluoromethyl selenides through a Sandmeyer-type reaction, which is believed to proceed through a radical pathway. acs.org
| Aromatic Precursor | Reagent | Conditions | Product | Yield (%) |
| 4-Methoxyphenyl)dimethylsulfonium triflate | [Me₄N][SeCF₃] | Blue LED, DMSO | 1-Methoxy-4-((trifluoromethyl)seleno)benzene | 92 |
| 4-Nitrophenyldiazonium tetrafluoroborate | [Me₄N][SeCF₃] | Visible light | 1-Nitro-4-((trifluoromethyl)seleno)benzene | Moderate |
| 4-Bromobenzonitrile | [Me₄N][SeCF₃] | Blue LED, DBU, DMSO | 4-((Trifluoromethyl)seleno)benzonitrile | 78 |
Precursor-Based Synthetic Routes to Aryl Trifluoromethyl Selenides
In addition to direct C-H functionalization, aryl trifluoromethyl selenides can be synthesized from precursors that already contain either the aromatic ring or the selenium atom, followed by a reaction to form the final C-Se bond.
Synthesis from Organoselenium Precursors
A general and efficient method for the synthesis of aryl trifluoromethyl selenides involves the reaction of readily accessible aryl selenocyanates with a trifluoromethylating agent. A notable example is the use of copper(I) trifluoromethyl (CuCF₃), which can be generated from fluoroform (CF₃H). nih.govacs.org This method is applicable to a wide range of aromatic and heterocyclic selenocyanates, providing the corresponding trifluoromethyl selenides in good yields.
| Aryl Selenocyanate (B1200272) | Trifluoromethylating Agent | Solvent | Product | Yield (%) |
| Phenyl selenocyanate | CuCF₃ | DMF | Benzene (B151609), [(trifluoromethyl)seleno]- | 85 |
| 4-Chlorophenyl selenocyanate | CuCF₃ | DMF | 1-Chloro-4-((trifluoromethyl)seleno)benzene | 82 |
| 2-Naphthyl selenocyanate | CuCF₃ | DMF | 2-((Trifluoromethyl)seleno)naphthalene | 88 |
Transformation of Functionalized Benzene Derivatives
Another synthetic strategy involves the transformation of common functional groups on a benzene ring into the desired trifluoromethylseleno moiety. A prominent example is the conversion of aromatic amines. Aromatic amines can be converted into aryl diazonium salts, which are versatile intermediates in organic synthesis. These salts can then undergo a trifluoromethylselenolation reaction, akin to the Sandmeyer reaction, to yield the corresponding aryl trifluoromethyl selenide (B1212193). acs.orgyoutube.com This two-step sequence allows for the introduction of the –SeCF₃ group at a specific position on the aromatic ring, dictated by the initial position of the amino group. While methods for the direct conversion of nitroarenes to their corresponding trifluoromethyl ethers exist, nih.govrsc.org direct, high-yielding conversions to trifluoromethyl selenides are less common and often proceed via reduction to the aniline (B41778) followed by diazotization. nih.govtandfonline.com
| Functionalized Benzene | Reagents | Key Intermediate | Product | Overall Yield |
| Aniline | 1. NaNO₂, HCl2. [Me₄N][SeCF₃] | Benzenediazonium chloride | Benzene, [(trifluoromethyl)seleno]- | Moderate |
| 4-Nitroaniline | 1. NaNO₂, H₂SO₄2. [Me₄N][SeCF₃] | 4-Nitrobenzenediazonium salt | 1-Nitro-4-((trifluoromethyl)seleno)benzene | Moderate |
| p-Toluidine | 1. NaNO₂, HCl2. [Me₄N][SeCF₃] | 4-Methylbenzenediazonium chloride | 1-Methyl-4-((trifluoromethyl)seleno)benzene | Moderate |
Photoinduced Coupling Reactions (e.g., diaryl diselenides with triarylbismuthines)
Photoinduced reactions provide a metal-free pathway for the formation of carbon-selenium bonds. A notable method involves the coupling of diaryl diselenides with triarylbismuthines under photoirradiation. nih.gov This approach is advantageous as it avoids transition-metal catalysts, which can be costly and toxic. nih.gov The reaction is believed to proceed through a radical mechanism. Upon irradiation with near-UV light, the triarylbismuthine generates an aryl radical. This radical is then trapped by a diaryl diselenide, leading to the formation of an unsymmetrical diaryl selenide and a seleno radical. The seleno radical can then dimerize to regenerate the diselenide. nih.gov This method is efficient as both arylseleno groups from the starting diselenide can be utilized as the selenium source. nih.gov
Another photoinduced strategy involves the photolytic cleavage of phenyl trifluoromethaneselenosulfonates. These precursors can be synthesized from sodium trifluoromethanesulfinate and benzeneselenenyl chloride or diphenyl diselenide. mdpi.com Photolysis is proposed to generate phenylseleno (PhSe•) and trifluoromethylsulfonyl (CF₃SO₂•) radicals. The unstable trifluoromethylsulfonyl radical can then release a trifluoromethyl (•CF₃) radical. The subsequent recombination of the phenylseleno radical and the trifluoromethyl radical yields the target compound, phenyl trifluoromethylselenide (PhSeCF₃). However, reports indicate that the yield for this specific recombination pathway may be modest, around 25%. mdpi.com
Catalytic Approaches in the Synthesis of Benzenoid Trifluoromethylseleno Compounds
Catalysis offers powerful and versatile tools for synthesizing trifluoromethylseleno-substituted benzene derivatives, with transition metals and, more recently, organocatalytic systems playing a central role.
Transition Metal-Catalyzed Processes (e.g., Copper, Palladium catalysis)
Transition-metal catalysis is a cornerstone in the formation of carbon-chalcogen bonds, and copper has emerged as a particularly pivotal metal for trifluoromethylselenolation reactions due to its low cost and toxicity. nih.gov
Copper Catalysis: A general and effective method for the synthesis of aryl trifluoromethyl selenides involves the reaction of aryl selenocyanates with a trifluoromethyl copper (CuCF₃) reagent. thieme-connect.deresearchgate.net A significant advantage of this process is the use of fluoroform (HCF₃) as an inexpensive and readily available source for the trifluoromethyl group. thieme-connect.deresearchgate.net The reaction is suitable for a range of aromatic and heterocyclic selenocyanates. thieme-connect.de
Various copper-based reagents and catalytic systems have been developed. For instance, the stable and easy-to-handle tetramethylammonium trifluoromethylselenolate (Me₄NSeCF₃) salt is used in several copper-mediated cross-coupling processes. nih.gov Another key reagent is the bipyridine-ligated copper complex, [(bpy)CuSeCF₃]₂, which has been successfully employed in the trifluoromethylselenolation of various organic molecules. nih.gov Copper-catalyzed methods often demonstrate good functional group tolerance and provide the desired products in good to excellent yields under relatively mild conditions. scholaris.cayoutube.com
| CF₃ Source | Selenium Source | Catalyst/Reagent | Substrate | Yield | Reference |
|---|---|---|---|---|---|
| Fluoroform (via CuCF₃) | Aryl Selenocyanates | CuCF₃ | Aromatic/Heterocyclic | Good | thieme-connect.de, researchgate.net |
| TMSCF₃ | Me₄NSeCF₃ | Copper Catalyst | Aryl Halides | Good-Excellent | nih.gov |
| Not Specified | [(bpy)CuSeCF₃]₂ | Self-Contained | 2-Bromobenzofurans | Moderate-Good | nih.gov |
| NaSO₂CF₃ (Langlois' reagent) | Diaryl Diselenides | Copper-salt | Aryl Boronic Acids | Good | scholaris.ca |
Palladium Catalysis: While copper dominates the field of trifluoromethylselenolation, palladium catalysis also enables key transformations. Often, palladium is used in tandem with copper. For example, a process has been reported where a palladium-catalyzed cyclization of 2-(2,2-dibromovinyl)phenols first generates a 2-brominated benzofuran (B130515) intermediate. This intermediate is then subsequently trifluoromethylselenylated using the copper reagent [(bpy)CuSeCF₃]₂ to afford the final product. nih.gov This sequential catalysis demonstrates the synthetic power of combining different transition metals to achieve complex molecular architectures.
Organocatalysis and Metal-Free Systems
In a push towards more sustainable and cost-effective synthesis, metal-free and organocatalytic systems have been developed. These methods avoid the potential for metal contamination in the final products.
The photoinduced coupling of diaryl diselenides with triarylbismuthines, as discussed previously, represents a key metal-free approach. nih.gov Another powerful metal-free strategy is a one-pot procedure for producing unsymmetrical organoselenides. nih.gov This method begins with the arylation of potassium selenocyanate (KSeCN) using a diaryliodonium salt, which proceeds without a metal catalyst to form an arylselenocyanate intermediate. In the second step, this intermediate is treated with a reducing agent like sodium borohydride (B1222165) to generate a nucleophilic arylselenolate, which can then react with a suitable electrophile to yield the unsymmetrical product. nih.gov This approach represents a clever umpolung (polarity inversion) strategy for the synthesis of aryl selenides. nih.gov
Strategies for Stereoselective Synthesis of Chiral Analogs
The creation of chiral molecules containing a trifluoromethylseleno group is a significant challenge in synthetic chemistry. While direct asymmetric synthesis of Benzene, [(trifluoromethyl)seleno]- has not been extensively detailed, general strategies in asymmetric organoselenium chemistry can be applied to generate its chiral analogs. mdpi.com These strategies typically rely on one of three main approaches: substrate control, the use of chiral auxiliaries, or catalysis with a chiral entity. mdpi.comresearchgate.net
Catalytic Asymmetric Synthesis: The most versatile approach involves the use of a small amount of a chiral catalyst to induce enantioselectivity. This can be achieved through either metal catalysis or organocatalysis.
Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. nih.gov For instance, a copper or palladium catalyst could be paired with a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to mediate the cross-coupling of a prochiral aryl precursor (e.g., an atropisomeric biaryl halide) with a trifluoromethylselenolating agent. The chiral environment created by the ligand would favor the formation of one enantiomer of the product over the other. researchgate.net
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric transformations. thieme-connect.de For example, the asymmetric addition of an aryl selenol to an α,β-unsaturated ketone has been achieved using chiral alkaloids like cinchonidine (B190817) as the catalyst. mdpi.com Similarly, chiral Brønsted acids or Lewis bases, such as chiral phosphor-amides, have been used to catalyze the enantioselective addition of selenium electrophiles to alkenes. researchgate.netscholaris.ca A potential strategy for synthesizing chiral analogs of Benzene, [(trifluoromethyl)seleno]- could involve the organocatalytic asymmetric selenolation of a suitable aromatic substrate. Another advanced approach involves multi-component reactions, where organocatalysts have been used to generate chiral allenols containing a CF₃ group from simple precursors in a single step. nih.gov
These established principles of asymmetric synthesis provide a clear roadmap for the future development of stereoselective routes to chiral benzenoid trifluoromethylseleno compounds.
Advanced Spectroscopic Characterization Principles for Benzenoid Trifluoromethylseleno Compounds
Nuclear Magnetic Resonance Spectroscopy for Structural Assignments
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. nih.gov For compounds like Benzene (B151609), [(trifluoromethyl)seleno]-, a combination of one-dimensional and two-dimensional NMR experiments involving various nuclei (¹H, ¹³C, ¹⁹F, and ⁷⁷Se) is essential for a complete structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the benzene ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the [(trifluoromethyl)seleno]- (SeCF₃) substituent.
In ¹H NMR, the protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The SeCF₃ group is expected to deshield the aromatic protons relative to unsubstituted benzene (δ ≈ 7.34 ppm). The protons ortho to the substituent will likely experience the largest shift, followed by the para and meta protons, resulting in a complex multiplet pattern. chemrxiv.org
In ¹³C NMR, the carbons of the benzene ring also exhibit characteristic chemical shifts. The carbon atom directly attached to the selenium (ipso-carbon) will have its chemical shift significantly influenced by the selenium atom. Other carbons in the ring (ortho, meta, para) will also show shifts indicative of the substituent's electronic influence. chemrxiv.orgbeilstein-journals.org Correlative studies, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to link the proton signals to their directly attached carbons and to neighboring carbons, respectively, which confirms the substitution pattern on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, [(trifluoromethyl)seleno]- Note: These are estimated values based on data for related substituted benzenes. Actual values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-ipso | - | ~125-135 |
| C/H-ortho | ~7.6-7.8 | ~130-135 |
| C/H-meta | ~7.4-7.6 | ~128-130 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. azom.com It provides a distinct signal for the trifluoromethyl (CF₃) group, which is highly characteristic and useful for both identification and quantification. nih.gov
For Benzene, [(trifluoromethyl)seleno]-, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment around the fluorine atoms. For compounds containing a CF₃ group attached to a heteroatom like selenium, the chemical shift is typically found in a specific region of the ¹⁹F NMR spectrum. For instance, benzotrifluoride (B45747) (C₆H₅CF₃) is often used as a reference and has a chemical shift of approximately -63.7 ppm. azom.comcolorado.edu The presence of the selenium atom will influence this shift. Coupling between ¹⁹F and ⁷⁷Se nuclei (²JSe-F) may also be observed as satellite peaks, providing further structural confirmation.
Table 2: Representative ¹⁹F NMR Chemical Shifts for Related Compounds
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| Trifluorotoluene (Benzotrifluoride) | -63.72 azom.com |
| 4-(Trifluoromethyl)benzaldehyde | -61.9 beilstein-journals.org |
| 3-(Trifluoromethyl)nitrobenzene | -65.1 beilstein-journals.org |
Selenium-77 (⁷⁷Se) NMR spectroscopy is a direct and powerful method for studying the chemical environment of selenium atoms in organoselenium compounds. nih.gov Although ⁷⁷Se has a low natural abundance (7.63%) and lower sensitivity compared to protons, it is a spin-½ nucleus, which results in sharp NMR signals over a very wide chemical shift range of about 3000 ppm. researchgate.nethuji.ac.il This large spectral dispersion makes ⁷⁷Se NMR highly sensitive to subtle changes in the selenium atom's coordination and electronic environment. researchgate.net
For Benzene, [(trifluoromethyl)seleno]-, the ⁷⁷Se chemical shift would provide a unique "fingerprint" for the C₆H₅-Se-CF₃ moiety. nih.gov The chemical shift value is influenced by the electronegativity of the attached groups (the phenyl ring and the trifluoromethyl group). The spectrum may also exhibit coupling to the fluorine atoms of the CF₃ group (²JSe-F) and potentially long-range couplings to the protons of the benzene ring, which can be observed in coupled ⁷⁷Se NMR spectra or as satellites in ¹H or ¹⁹F spectra. huji.ac.il Despite challenges like long relaxation times, modern NMR techniques such as cross-polarization magic angle spinning (CP/MAS) can be employed for solid-state ⁷⁷Se NMR analysis. scispace.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental formula of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the exact elemental composition of a molecule. For Benzene, [(trifluoromethyl)seleno]-, HRMS would be used to confirm its molecular formula, C₇H₅F₃Se.
By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass. This is a critical step in the characterization of a newly synthesized or isolated compound. csic.es
Table 3: HRMS Data for Benzene, [(trifluoromethyl)seleno]-
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅F₃Se |
| Calculated Monoisotopic Mass (for ⁸⁰Se) | 225.9508 u |
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The resulting pattern of fragment ions, known as the mass spectrum, provides a molecular fingerprint that can be used for structural elucidation. osu.edu
The fragmentation of Benzene, [(trifluoromethyl)seleno]- under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. Key fragmentation processes would likely include:
Loss of the trifluoromethyl radical: Cleavage of the Se-CF₃ bond would result in a [C₆H₅Se]⁺ fragment.
Loss of the phenyl radical: Cleavage of the C-Se bond would lead to a [SeCF₃]⁺ fragment.
Formation of the phenyl cation: A prominent peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, is a common feature in the mass spectra of phenyl-containing compounds, arising from the cleavage of the substituent from the ring. docbrown.info
Fragmentation of the benzene ring: Further fragmentation of the phenyl-containing ions can occur, leading to smaller fragments, similar to the fragmentation pattern of benzene itself. docbrown.infofluorine1.ru
The analysis of these fragmentation pathways helps to piece together the structure of the parent molecule. The isotopic pattern of selenium, which has several naturally occurring isotopes (e.g., ⁸⁰Se, ⁷⁸Se, ⁷⁷Se, ⁷⁶Se), would also be a distinctive feature in the mass spectrum, aiding in the identification of selenium-containing fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of Benzene, [(trifluoromethyl)seleno]-
| m/z (for ⁸⁰Se) | Proposed Fragment Ion |
|---|---|
| 226 | [C₆H₅SeCF₃]⁺ (Molecular Ion) |
| 157 | [C₆H₅Se]⁺ |
| 149 | [SeCF₃]⁺ |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of benzenoid trifluoromethylseleno compounds.
Solid-State Structural Elucidation
In general, the selenium atom in such compounds is expected to adopt a bent geometry, with the C-Se-C bond angle being a key parameter. The incorporation of the selenium atom is a critical tool in X-ray crystallography, particularly for macromolecules like proteins and nucleic acids. The selenium atom's anomalous scattering properties are utilized in Multi-wavelength Anomalous Dispersion (MAD) phasing to solve the phase problem, a major hurdle in determining crystal structures. nih.govresearchgate.net This suggests that benzenoid trifluoromethylseleno moieties, if incorporated into larger molecules, could serve as useful phasing agents.
Bond Lengths and Angles Analysis
Based on data from related organoselenium compounds and general principles of structural chemistry, the key bond lengths and angles in Benzene, [(trifluoromethyl)seleno]- can be predicted. The carbon-selenium (C-Se) bond length is a critical parameter. In related structures, the aryl C-Se bond length is influenced by the hybridization of the carbon atom and the electronegativity of the substituents. The selenium-trifluoromethyl (Se-CF3) bond will also have a characteristic length.
The bond angles around the selenium atom and within the benzene ring are also of significant interest. The C(aryl)-Se-C(F3) bond angle will deviate from the ideal tetrahedral angle due to the presence of lone pairs on the selenium atom and steric hindrance from the bulky trifluoromethyl and phenyl groups. The internal bond angles of the benzene ring are expected to be close to 120°, typical for an aromatic system.
A table of expected bond parameters is provided below, based on typical values from related structures.
| Bond/Angle | Expected Value |
| C(aryl)-Se Bond Length | ~1.90 - 1.95 Å |
| Se-C(F3) Bond Length | ~1.95 - 2.00 Å |
| C-F Bond Length | ~1.33 - 1.35 Å |
| C(aryl)-Se-C(F3) Angle | ~95° - 105° |
| F-C-F Angle | ~107° - 109° |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for structural characterization. researchgate.net
The IR and Raman spectra of Benzene, [(trifluoromethyl)seleno]- are expected to show characteristic bands corresponding to the vibrations of the benzene ring, the C-Se bond, and the CF3 group. The vibrational modes of the benzene ring include C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations. The presence of the trifluoromethylseleno group will influence the position and intensity of these bands.
Key expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| CF3 Asymmetric Stretch | ~1280 | IR, Raman |
| CF3 Symmetric Stretch | ~1150 | IR, Raman |
| C-Se Stretch | 600 - 500 | IR, Raman |
| CF3 Bending Modes | 800 - 600 | IR, Raman |
The C-Se stretching vibration is typically weak in the IR spectrum but can be more readily observed in the Raman spectrum. The strong electron-withdrawing nature of the trifluoromethyl group is expected to shift the vibrational frequencies of the benzene ring compared to unsubstituted benzene. Computational studies using methods like Density Functional Theory (DFT) can provide theoretical vibrational spectra that can aid in the assignment of experimental bands. cardiff.ac.uknih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. biocompare.comworktribe.com The benzene ring is a well-known chromophore, and its absorption spectrum is characterized by transitions to excited π* states.
The UV-Vis spectrum of Benzene, [(trifluoromethyl)seleno]- is expected to show absorption bands characteristic of a substituted benzene. The introduction of the trifluoromethylseleno group will act as an auxochrome, modifying the absorption maxima (λ_max) and molar absorptivity (ε) of the benzene chromophore. The selenium atom, with its lone pairs of electrons, can participate in n → π* transitions, and the electron-withdrawing trifluoromethyl group will also influence the energy of the electronic transitions. In related selenophene-substituted systems, an increase in the number of selenophene (B38918) units leads to a red shift in the UV-Vis absorption and photoluminescence maxima. rawdatalibrary.net
Fluorescence spectroscopy measures the emission of light from an excited electronic state. researchgate.net While benzene itself has a low fluorescence quantum yield, substitution can significantly alter its fluorescence properties. For benzenoid trifluoromethylseleno compounds, the possibility of fluorescence will depend on the efficiency of non-radiative decay pathways. The heavy selenium atom may promote intersystem crossing, potentially leading to phosphorescence rather than fluorescence. Studies on related fluorinated benzenes show complex emission spectra that are sensitive to the substitution pattern and solvent.
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. youtube.com While Benzene, [(trifluoromethyl)seleno]- itself is achiral, the introduction of a chiral center into the molecule would make it amenable to CD spectroscopy.
For example, a chiral derivative could be synthesized by introducing a stereocenter in a substituent on the benzene ring or by creating a chiral selenium center. The resulting enantiomers would be expected to show mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration and conformation of the chiral molecule.
Studies on chiral seleno compounds, such as those derived from naphthol, have demonstrated the utility of CD spectroscopy in determining their absolute configurations. researchgate.net This suggests that CD spectroscopy would be a valuable tool for the stereochemical analysis of chiral benzenoid trifluoromethylseleno compounds. The development of time-resolved CD methods also offers the potential to study the dynamics of chiral molecules. nih.govarxiv.org
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules by measuring the current response to a changing applied potential. cardiff.ac.uknih.gov The trifluoromethyl group is strongly electron-withdrawing, which is expected to make the trifluoromethylseleno-substituted benzene ring more difficult to oxidize and easier to reduce compared to unsubstituted benzene.
Cyclic voltammetry studies on the nickel-catalyzed electrochemical synthesis of aryl trifluoromethyl selenides provide insight into the redox behavior of these compounds. rawdatalibrary.netresearchgate.net These studies show that the [SeCF3]⁻ anion can be generated electrochemically and that it participates in redox reactions with a nickel catalyst. The CV of related systems indicates that the redox potentials are influenced by the substituents on the aryl ring. researchgate.net
For Benzene, [(trifluoromethyl)seleno]-, a cyclic voltammogram would be expected to show oxidation and reduction peaks corresponding to the removal or addition of electrons from the molecule's frontier orbitals. The peak potentials would provide information about the energies of the HOMO and LUMO, and the reversibility of the redox processes can be assessed from the peak shapes and separations. biointerfaceresearch.comnih.govresearchgate.net Such data is crucial for applications where electron transfer is important, such as in the design of new electronic materials or catalysts.
Theoretical and Computational Chemistry Studies on Benzene, Trifluoromethyl Seleno Systems
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the behavior of chemical systems. These approaches, which solve the Schrödinger equation for a given molecule, can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to determine optimized molecular geometries, energies, and conformational preferences.
In studies of related organosulfur compounds, such as (trifluoromethyl)thiobenzene, DFT calculations have been instrumental in determining the molecule's geometric structure and conformational behavior. researchgate.net For instance, methods like B3LYP, often paired with basis sets such as cc-pVTZ, have been employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations have shown that for the sulfur analogue, a conformation where the S-CF3 bond is perpendicular to the benzene (B151609) plane is the most stable. researchgate.net This is in contrast to thioanisole (B89551) (C6H5SCH3), where a planar conformation is preferred. The change is attributed to the electronic effects of the fluorine atoms. researchgate.net
Given the similarities between sulfur and selenium, it is expected that DFT calculations for Benzene, [(trifluoromethyl)seleno]- would yield similar conformational preferences. The geometric parameters for the sulfur analogue, (trifluoromethyl)thiobenzene, as determined by gas electron diffraction (GED) and supported by quantum chemical calculations, provide a reasonable estimate for the selenium compound.
Table 1: Selected Geometric Parameters of (Trifluoromethyl)thiobenzene from Gas Electron Diffraction (Note: These parameters for the sulfur analogue provide an approximate model for the selenium compound.)
| Parameter | Value |
| r(C-S) (Å) | 1.775 |
| r(S-CF3) (Å) | 1.835 |
| r(C-F) (Å) | 1.345 |
| ∠C-S-C (°) | 101.5 |
| τ(C2C1-SC) (°) | 90 (perpendicular) |
Data sourced from studies on (trifluoromethyl)thiobenzene. researchgate.net
DFT methods are also crucial for studying the reactivity of such compounds by calculating the energies of reactants, products, and transition states. The interaction of a substituted benzene with other species, such as radicals or electrophiles, can be modeled to understand reaction mechanisms and predict activation energies. mdpi.com For example, studies on the reaction of benzene with fluorine atoms have utilized DFT to map out potential energy surfaces for abstraction and substitution pathways. mdpi.com
Ab Initio Methods: Ab initio, or "from the beginning," methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations for the electron correlation and larger basis sets. researchgate.netaps.org
For aromatic systems, ab initio calculations can provide benchmark data for molecular properties. Studies on benzene and its derivatives have employed these methods to investigate phenomena like π-stacking interactions and adsorption on surfaces. aps.org While computationally more demanding than DFT, ab initio methods are valuable for validating the results of less rigorous approaches and for systems where DFT may not be sufficiently accurate. nih.gov
Semi-Empirical Approaches: Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgcore.ac.uk This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.orguni-muenchen.de Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). uni-muenchen.denumberanalytics.com
These methods simplify the calculation of electron-electron repulsion integrals, which are computationally expensive. youtube.com While their accuracy can be lower than that of DFT or ab initio methods, they are useful for initial explorations of molecular structures and for studying large sets of related molecules to identify trends. core.ac.uk However, their reliability depends on the molecule under study being similar to those used in the method's parametrization. youtube.com
Computational Modeling of Spectroscopic Parameters and Data Interpretation
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimental spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry, particularly DFT, can be used to predict NMR chemical shifts with a high degree of accuracy. researchgate.netnih.gov For fluorine-containing compounds like Benzene, [(trifluoromethyl)seleno]-, the prediction of ¹⁹F NMR chemical shifts is of particular interest. researchgate.net
The typical workflow involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These calculated shielding values are then converted to chemical shifts by referencing them against a standard, often through a linear scaling approach to correct for systematic errors in the calculation. nih.gov
Table 2: Recommended DFT Functionals and Basis Sets for ¹⁹F NMR Chemical Shift Prediction
| Level of Theory | Basis Set | Performance |
| B3LYP | 6-31+G(d,p) | Good for rapid predictions. nih.gov |
| ωB97XD | aug-cc-pvdz | Recommended for best combination of accuracy and computational time. rsc.org |
These methods have been shown to provide good agreement with experimental data for a range of fluorinated aromatic compounds. nih.govrsc.org
The accuracy of these predictions allows for the confident assignment of signals in complex spectra and can even be used to distinguish between different isomers or conformers. researchgate.netnih.gov While direct computational data for Benzene, [(trifluoromethyl)seleno]- is not widely published, the established methodologies for fluorinated aromatic compounds are directly applicable. nih.govdoaj.org
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. nih.govchemrxiv.org
By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the vibrational modes and their frequencies. DFT methods, such as B3LYP, are commonly used for this purpose and have been shown to provide good agreement with experimental spectra for substituted benzenes, often with the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.netmdpi.com
The calculated vibrational spectra can be used to:
Assign experimental peaks to specific molecular motions. researchgate.net
Aid in the identification of a compound by comparing the calculated spectrum to the experimental one.
Study the effects of substitution on the vibrational modes of the benzene ring.
For Benzene, [(trifluoromethyl)seleno]-, calculations would be expected to show characteristic frequencies for the C-F stretching modes, the C-Se stretching mode, and the vibrations of the phenyl group.
Analysis of Electronic Properties of the Trifluoromethylseleno Group
The electronic properties of a substituent group determine its influence on the reactivity and properties of the benzene ring. The trifluoromethylseleno (-SeCF₃) group is expected to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
A quantitative measure of the electronic effect of a substituent is the Hammett substituent constant (σ). researchgate.netlibretexts.org These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a group at the meta (σₘ) and para (σₚ) positions. researchgate.netlibretexts.org A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. researchgate.net
The trifluoromethylseleno group has been characterized by its Hammett constants, which confirm its electron-withdrawing nature.
Table 3: Hammett Substituent Constants for the -SeCF₃ Group
| Constant | Value |
| σₘ | 0.44 |
| σₚ | 0.45 |
Data sourced from a comprehensive review of Hammett constants. pitt.edu
These values are comparable to other strongly electron-withdrawing groups, such as the trifluoromethyl (-CF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups. pitt.eduoup.com The electron-withdrawing nature of the -SeCF₃ group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com
Natural Bond Orbital (NBO) analysis, a computational technique, can provide further insight into the electronic structure. researchgate.net For the analogous (trifluoromethyl)thiobenzene, NBO analysis revealed that the strong electron-withdrawing effect of the CF₃ group reduces the ability of the sulfur lone pair to conjugate with the π-system of the benzene ring. A similar effect is expected for the selenium analogue. researchgate.net
Electronegativity and Inductive Effects
The trifluoromethylseleno (-SeCF₃) group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms and the selenium atom. The three fluorine atoms pull electron density away from the selenium atom, which in turn withdraws electron density from the benzene ring through the inductive effect. This effect significantly deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. askfilo.com
The inductive effect of a substituent can be quantified and its influence on the electronic properties of the benzene ring can be studied using computational methods. researchgate.net For instance, the electron-withdrawing nature of the -SeCF₃ group is expected to lower the electron density of the π-system of the benzene ring. The impact of such substituents on the structure of the benzene ring has been analyzed in studies of various monosubstituted benzenes. researchgate.net
Table 1: Comparison of Inductive Effects of Different Substituents on Benzene
| Substituent | Inductive Effect | Description |
| -CH₃ | Electron-donating | Increases electron density in the ring |
| -H | Neutral | Reference point |
| -Cl | Electron-withdrawing | Decreases electron density in the ring |
| -NO₂ | Strongly electron-withdrawing | Significantly decreases electron density in the ring |
| -SeCF₃ | Strongly electron-withdrawing | Significantly decreases electron density in the ring |
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MESP) maps are valuable for visualizing the charge distribution and predicting the reactivity of a molecule. walisongo.ac.idnih.gov For Benzene, [(trifluoromethyl)seleno]-, the MESP map would show a region of negative potential (typically colored red) above and below the plane of the benzene ring, corresponding to the π-electron cloud. However, due to the strong electron-withdrawing nature of the -SeCF₃ group, this negative potential is expected to be significantly reduced compared to that of unsubstituted benzene. researchgate.netresearchgate.net
The area around the -SeCF₃ group, particularly near the highly electronegative fluorine atoms, would exhibit a positive or less negative potential (often colored blue or green), indicating a region of electron deficiency. askfilo.com This distribution of electrostatic potential highlights the deactivation of the ring towards electrophilic attack and suggests that any potential nucleophilic attack would be directed towards the selenium or carbon atoms of the trifluoromethyl group. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital (FMO) theory provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov
For Benzene, [(trifluoromethyl)seleno]-, the electron-withdrawing -SeCF₃ group is expected to lower the energies of both the HOMO and LUMO compared to benzene. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govchalcogen.ro Computational studies can precisely calculate these energy levels and visualize the spatial distribution of the HOMO and LUMO. researchgate.net In this molecule, the HOMO is likely to be localized primarily on the benzene ring, while the LUMO may have significant contributions from the -SeCF₃ group, particularly the antibonding orbitals associated with the C-Se and C-F bonds. This distribution influences the molecule's behavior in chemical reactions. researchgate.netyoutube.com
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions involving Benzene, [(trifluoromethyl)seleno]-.
Solvent Effects in Computational Studies
The solvent can have a significant impact on reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), can incorporate the effects of different solvents on the electronic structure and reactivity of Benzene, [(trifluoromethyl)seleno]-. researchgate.net For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering the reaction pathway compared to the gas phase. researchgate.net
Aromaticity Studies of Trifluoromethylseleno-Substituted Benzene Rings
The substitution of a hydrogen atom on a benzene ring with a trifluoromethylseleno group can influence the aromaticity of the ring. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic conjugated systems. tsijournals.comresearchgate.net
Several computational indices are used to quantify aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromaticity. tsijournals.combohrium.com
Aromatic Stabilization Energy (ASE): This is the energy difference between the aromatic compound and a hypothetical non-aromatic reference compound. tsijournals.com
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. tsijournals.com
The strong electron-withdrawing nature of the -SeCF₃ group is expected to decrease the π-electron density within the benzene ring, which could lead to a reduction in its aromatic character compared to unsubstituted benzene. researchgate.net Computational studies have shown that both electron-donating and electron-withdrawing substituents can decrease the aromaticity of the benzene ring due to the partial localization of π-electrons. bohrium.comresearchgate.net
Derivatization Strategies and Post Synthetic Functionalization of Benzene, Trifluoromethyl Seleno
Regioselective Functionalization of the Aromatic Ring
The trifluoromethylseleno group is a potent electron-withdrawing moiety, which profoundly influences the reactivity and regioselectivity of substitution reactions on the benzene (B151609) ring. This influence stems from a combination of a strong inductive effect from the highly electronegative fluorine atoms and the selenium atom, and potential resonance effects.
Direct C-H functionalization represents a powerful and atom-economical approach to modifying aromatic rings. For arenes bearing electron-withdrawing groups like -SeCF₃, these reactions can be challenging but offer unique opportunities for regiocontrol. The electron-withdrawing nature of the substituent acidifies the N-H bond in related amide structures, which can facilitate radical generation and subsequent intramolecular C-H functionalization at specific positions. researchgate.net
While specific C-H functionalization protocols for Benzene, [(trifluoromethyl)seleno]- are not extensively documented, strategies developed for other electron-deficient arenes are applicable. For instance, transition-metal-catalyzed C-H activation often relies on directing groups to achieve regioselectivity. In the absence of a directing group, the inherent electronic properties of the -SeCF₃ group would likely direct incoming groups to the meta-position, which is less deactivated than the ortho and para positions. Ion-pair interactions have also been harnessed to direct C-H activation, offering a non-covalent method to control regioselectivity in substrates with charged groups. nih.govresearchgate.net
The trifluoromethylseleno group is strongly deactivating towards electrophilic aromatic substitution. This deactivation arises because the group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.commsu.edu The electron withdrawal is primarily an inductive effect (-I) exerted by the electronegative selenium and fluorine atoms. libretexts.orgpressbooks.pub
Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsher conditions compared to benzene itself. The substituent's influence also governs the position of the incoming electrophile. The -SeCF₃ group is a meta-director. During electrophilic attack at the ortho or para positions, one of the resonance structures of the cationic intermediate (the sigma complex or arenium ion) places the positive charge on the carbon directly attached to the electron-withdrawing -SeCF₃ group. youtube.com This arrangement is highly energetically unfavorable. In contrast, attack at the meta position ensures the positive charge is never located adjacent to the deactivating group, resulting in a more stable intermediate. libretexts.orgyoutube.com Therefore, electrophilic substitution reactions on Benzene, [(trifluoromethyl)seleno]- will yield predominantly the meta-substituted product.
| Reaction Type | Substituent Effect | Predicted Outcome |
| Nitration | Strong Deactivation | meta-Nitro-Benzene, [(trifluoromethyl)seleno]- |
| Bromination | Strong Deactivation | meta-Bromo-Benzene, [(trifluoromethyl)seleno]- |
| Friedel-Crafts | Strong Deactivation | Reaction is often difficult or fails |
This table illustrates the expected outcomes for electrophilic aromatic substitution on Benzene, [(trifluoromethyl)seleno]-, based on the deactivating and meta-directing nature of the -SeCF₃ group.
While the electron-rich nature of the benzene ring typically makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com The -SeCF₃ group is a powerful activating group for this type of reaction. For an SₙAr reaction to occur, a good leaving group, such as a halide, must be present on the aromatic ring, and the activating group must be positioned ortho or para to it. libretexts.orglibretexts.org
The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The electron-withdrawing -SeCF₃ group effectively stabilizes this negative charge through resonance and induction, lowering the activation energy for the reaction. The subsequent loss of the halide leaving group restores the aromaticity of the ring. pressbooks.pub Therefore, a compound like 1-halo-4-[(trifluoromethyl)seleno]benzene would be an excellent substrate for SₙAr reactions.
| Substrate Example | Nucleophile | Typical Product | Role of -SeCF₃ Group |
| 1-Chloro-4-[(trifluoromethyl)seleno]benzene | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-4-[(trifluoromethyl)seleno]benzene | Activator (stabilizes Meisenheimer complex) |
| 1-Fluoro-2-[(trifluoromethyl)seleno]benzene | Ammonia (NH₃) | 2-[(Trifluoromethyl)seleno]aniline | Activator (stabilizes Meisenheimer complex) |
This table provides examples of potential nucleophilic aromatic substitution reactions, highlighting the activating role of the -SeCF₃ group when positioned ortho or para to a halogen.
Cross-Coupling Reactions of Aryl Trifluoromethyl Selenides (e.g., with boronic acids)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl trifluoromethyl selenides can participate in these reactions, with the C-Se bond being cleaved in a process analogous to the coupling of aryl halides or triflates. rsc.org In these deseleninylative couplings, the organoselenium moiety can act as a "pseudohalide." rsc.org
The Suzuki-Miyaura coupling, which joins an organoboron compound (like a boronic acid) with an organohalide or pseudohalide, is a prominent example. lookchem.comnih.gov The coupling of aryl trifluoromethyl selenides with arylboronic acids can be achieved using a palladium catalyst, often with additives like a copper(I) salt to facilitate the C-Se bond cleavage. rsc.org This methodology allows for the synthesis of complex biaryl structures that incorporate the -SeCF₃ group or where the -SeCF₃ group is replaced. The reaction tolerates a wide range of functional groups and can be accelerated using microwave irradiation. rsc.org
| Aryl Selenide (B1212193) | Coupling Partner | Catalyst/Conditions | Product Type | Reference Analogy |
| Aryl-SeCF₃ | Aryl'-B(OH)₂ | Pd(0), Cu(I) salt, Microwave | Aryl-Aryl' | rsc.org |
| Aryl-SeCF₃ | Alkyl-BF₃K | Pd/Ni Dual Catalysis | Aryl-Alkyl | nih.gov |
This table summarizes representative cross-coupling reactions involving aryl trifluoromethyl selenides or analogous compounds, demonstrating their utility in forming C-C bonds.
Synthesis of Heterocyclic Compounds Incorporating the Trifluoromethylseleno Moiety
Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. thieme-connect.de Aryl trifluoromethyl selenides can serve as key starting materials for the construction of novel heterocyclic frameworks containing the trifluoromethylseleno group.
Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a direct method for synthesizing fused heterocyclic systems. A suitably functionalized Benzene, [(trifluoromethyl)seleno]- derivative can act as a building block for such transformations. For example, an ortho-amino-substituted derivative could undergo condensation and cyclization with a 1,3-dicarbonyl compound to form a quinoline (B57606) ring. Similarly, an ortho-halo derivative could be used in transition-metal-catalyzed annulation reactions.
The synthesis of trifluoromethyl-containing heterocycles often utilizes specialized trifluoromethylating reagents. thieme-connect.de For instance, the reaction of isonitriles with trifluoromethylation agents can lead to CF₃-substituted heterocycles like phenanthridines and quinolines. thieme-connect.de By analogy, a bifunctional substrate containing both an isonitrile and a trifluoromethylseleno-aryl group could be designed to undergo intramolecular cyclization, directly incorporating the -SeCF₃ moiety into the final heterocyclic product.
| Starting Material Scaffold | Reaction Partner | Potential Heterocyclic Product | Reaction Type |
| 2-Amino-1-[(trifluoromethyl)seleno]benzene | β-Ketoester | 2-Hydroxy-4-methylquinoline derivative | Condensation/Cyclization |
| 2-Iodo-1-[(trifluoromethyl)seleno]benzene | Terminal Alkyne | Indole or Isoquinoline derivative | Palladium-catalyzed Annulation |
| 2-Isocyano-1-[(trifluoromethyl)seleno]benzene | (Internal) | Phenanthridine derivative | Radical-mediated Cyclization |
This table outlines potential annulation strategies for constructing heterocyclic systems from functionalized Benzene, [(trifluoromethyl)seleno]- derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
